

# Cellular Pathways Modulated by USP1 Inhibitors: A Technical Guide

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### Introduction

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a pivotal role in the regulation of DNA damage response (DDR) pathways.[1][2][3] Its activity is crucial for the proper functioning of the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS), two key mechanisms for repairing DNA damage.[3][4] By removing ubiquitin from its substrates, USP1 helps to stabilize and regulate the function of key proteins involved in these repair processes.[1] In various cancers, the upregulation of USP1 has been observed, contributing to therapeutic resistance by enhancing DNA repair in cancer cells.[1][3] This makes USP1 a compelling target for the development of novel anticancer therapies. This technical guide provides an in-depth overview of the cellular pathways modulated by USP1 inhibitors, focusing on their mechanism of action, supported by quantitative data and detailed experimental protocols. For the purpose of this guide, we will focus on well-characterized selective USP1 inhibitors such as ML323 and KSQ-4279 as representative examples.

# Core Cellular Pathways Modulated by USP1 Inhibition

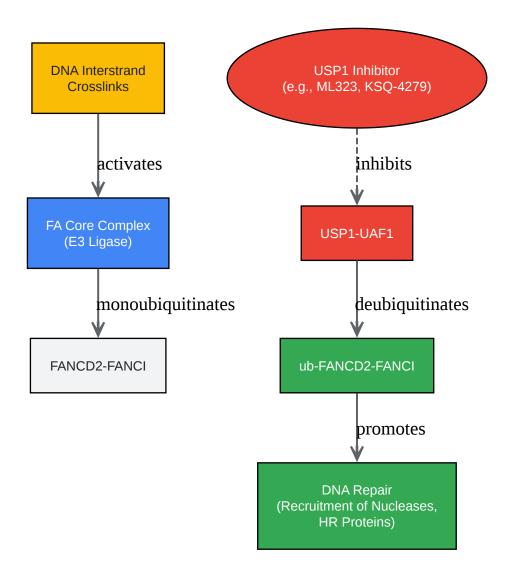
USP1, in complex with its cofactor UAF1 (USP1-Associated Factor 1), primarily regulates the FA and TLS pathways through the deubiquitination of two key substrates: the FANCD2-FANCI complex and Proliferating Cell Nuclear Antigen (PCNA), respectively.[5][6]



## The Fanconi Anemia (FA) Pathway

The Fanconi Anemia pathway is a crucial DNA repair mechanism responsible for resolving interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A key event in this pathway is the monoubiquitination of the FANCD2-FANCI heterodimer by the FA core complex, an E3 ubiquitin ligase.[2][7] This ubiquitination is essential for the recruitment of downstream DNA repair proteins to the site of damage.

USP1 acts as a negative regulator of this pathway by deubiquitinating FANCD2 and FANCI, thereby reversing the activation signal.[2][7] Inhibition of USP1 leads to the hyperaccumulation of monoubiquitinated FANCD2 and FANCI, which disrupts the normal progression of DNA repair.[8] This sustained ubiquitination state can impair the resolution of ICLs, leading to genomic instability and ultimately apoptosis in cancer cells.[1]





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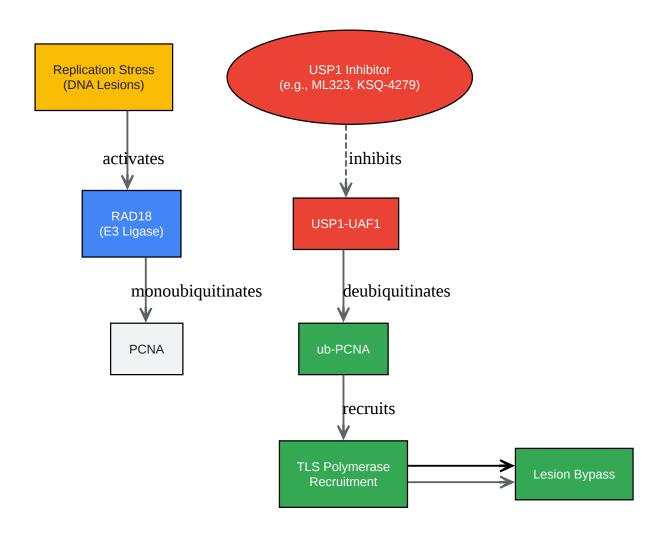
Figure 1: Fanconi Anemia Pathway Modulation by USP1 Inhibitors.

# **Translesion Synthesis (TLS) Pathway**

Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication.[2] A critical step in TLS is the monoubiquitination of PCNA at the K164 residue by the RAD6-RAD18 E3 ubiquitin ligase complex.[4] Monoubiquitinated PCNA facilitates the recruitment of specialized, low-fidelity TLS polymerases that can synthesize DNA across the lesion.[4]

USP1 deubiquitinates PCNA, which prevents the unscheduled recruitment of TLS polymerases and helps maintain genomic stability.[4][9] By inhibiting USP1, the levels of monoubiquitinated PCNA increase, leading to aberrant activation of TLS.[9] This can result in increased mutagenesis and replication stress, ultimately contributing to cell death, particularly in cancer cells that are already under high replicative stress.





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Figure 2: Translesion Synthesis Pathway Modulation by USP1 Inhibitors.

# **Quantitative Data on USP1 Inhibitors**

The potency of USP1 inhibitors is typically determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds.



Inhibitor	Assay Type	Substrate	IC50 (nM)	Reference
ML323	Ubiquitin- Rhodamine	Ub-Rho	76	[10]
ML323	Gel-based	K63-linked di-Ub	174	[10]
ML323	Gel-based	Ub-PCNA	820	[10]
KSQ-4279	Ubiquitin- Rhodamine	Ub-Rho	<10	[5][6]
Pimozide	Ubiquitin- Rhodamine	Ub-Rho	500	[11]
GW7647	Ubiquitin- Rhodamine	Ub-Rho	700	[11]

Note: The exact IC50 for KSQ-4279 is not publicly disclosed in the provided search results but is stated to be highly potent.

# Experimental Protocols In Vitro Deubiquitinase (DUB) Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of USP1 by monitoring the cleavage of a fluorogenic ubiquitin substrate.

Principle: A quenched fluorophore (e.g., AMC or Rhodamine) is conjugated to the C-terminus of ubiquitin. Upon cleavage by USP1, the fluorophore is released, resulting in a measurable increase in fluorescence.

#### Materials:

- Purified USP1/UAF1 complex
- Ubiquitin-AMC or Ubiquitin-Rhodamine substrate
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT)



- Test inhibitor (e.g., ML323)
- 96- or 384-well black microplate
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of the test inhibitor in assay buffer.
- In the microplate, add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
- Add the purified USP1/UAF1 complex to all wells except the negative control.
- Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic ubiquitin substrate to all wells.
- Immediately begin monitoring the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 350/460 nm for AMC; 480/540 nm for Rhodamine) over time.[12][13]
- Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.



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Figure 3: Workflow for an In Vitro DUB Activity Assay.

# **Cellular Thermal Shift Assay (CETSA)**

# Foundational & Exploratory





CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. When cells are heated, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble. The amount of soluble target protein at different temperatures can be quantified by Western blotting.

#### Materials:

- Cultured cells
- Test inhibitor
- Cell culture medium
- PBS
- · Lysis buffer with protease inhibitors
- · PCR tubes or plate
- Thermocycler
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Antibody specific to USP1

#### Procedure:

- Treat cultured cells with the test inhibitor or vehicle control for a specified time.
- Harvest the cells and resuspend them in PBS.
- Aliquot the cell suspension into PCR tubes.



- Heat the tubes at a range of temperatures for a set time (e.g., 3 minutes) using a thermocycler.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Pellet the precipitated proteins by centrifugation at high speed.
- Collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble USP1 in the supernatant by Western blotting using a USP1specific antibody.
- A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[14][15]

# **In Vivo Ubiquitination Assay**

This assay is used to determine the effect of a USP1 inhibitor on the ubiquitination status of its substrates (e.g., PCNA, FANCD2) within cells.

Principle: Cells are treated with the USP1 inhibitor, and then the levels of monoubiquitinated substrates are assessed by Western blotting. An increase in the ubiquitinated form of the substrate indicates inhibition of USP1 activity.

#### Materials:

- · Cultured cells
- Test inhibitor
- (Optional) DNA damaging agent (e.g., cisplatin)
- · Cell lysis buffer
- SDS-PAGE and Western blotting reagents
- Antibodies specific to PCNA and FANCD2

#### Procedure:



- Plate cells and allow them to adhere.
- Treat the cells with increasing concentrations of the USP1 inhibitor or vehicle control for a defined period (e.g., 6 hours).[10] Co-treatment with a DNA damaging agent can be performed to induce substrate ubiquitination.
- Harvest and lyse the cells.
- Separate the protein lysates by SDS-PAGE. The monoubiquitinated form of the protein will
  migrate slower than the unmodified form.
- Transfer the proteins to a membrane and perform Western blotting using antibodies against PCNA or FANCD2.
- Quantify the band intensities to determine the ratio of ubiquitinated to non-ubiquitinated protein.[11]

# Conclusion

USP1 inhibitors represent a promising class of targeted therapies for cancers with deficiencies in other DNA repair pathways. By modulating the Fanconi Anemia and Translesion Synthesis pathways, these inhibitors can induce synthetic lethality and sensitize cancer cells to conventional DNA-damaging agents. The experimental protocols detailed in this guide provide a framework for the characterization and development of novel USP1 inhibitors. Further research into the intricate roles of USP1 and the long-term consequences of its inhibition will be crucial for the successful clinical translation of these compounds.

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